molecular formula C10H13ClN4S B1448446 3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CAS No. 1803610-10-7

3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Número de catálogo: B1448446
Número CAS: 1803610-10-7
Peso molecular: 256.76 g/mol
Clave InChI: MQFMCQCRFNTZFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a useful research compound. Its molecular formula is C10H13ClN4S and its molecular weight is 256.76 g/mol. The purity is usually 95%.
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Análisis Bioquímico

Biochemical Properties

3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration . The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby modulating downstream signaling pathways. Additionally, it interacts with other biomolecules such as proteins involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as A549, MCF-7, and HeLa, the compound exhibits significant anti-tumor activity . It induces cell cycle arrest at the G2/M phase and promotes apoptosis through the activation of caspases. Furthermore, it affects cell signaling pathways, including the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased cell death . The compound also influences gene expression, altering the levels of key regulatory genes involved in cell survival and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to the ATP-binding site of c-Met kinase, preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to the suppression of cellular processes such as proliferation and migration. Additionally, the compound has been shown to inhibit other kinases and enzymes, further contributing to its broad-spectrum activity . Changes in gene expression induced by the compound are mediated through transcription factors and epigenetic modifications, which alter the cellular response to external stimuli .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been evaluated in various laboratory settings. The compound remains stable under standard storage conditions, with minimal degradation observed over extended periods . In in vitro studies, its effects on cellular function are sustained over time, with prolonged exposure leading to cumulative effects on cell viability and proliferation . In in vivo studies, the compound demonstrates a favorable pharmacokinetic profile, with consistent bioavailability and minimal toxicity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, reducing tumor growth and improving survival rates in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound’s therapeutic window is therefore narrow, necessitating careful dose optimization to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a key role in its biotransformation, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion via the renal and biliary routes . The compound’s metabolism affects its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as P-glycoprotein and organic anion-transporting polypeptides facilitate its cellular uptake and efflux . The compound accumulates in specific tissues, including the liver, kidneys, and tumor sites, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue perfusion, binding to plasma proteins, and the presence of transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It is also found in the nucleus, where it influences gene expression and epigenetic modifications . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its precise action within the cell .

Q & A

Q. What are the optimal synthetic routes for 3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride?

Basic Research Question
The synthesis typically involves cyclocondensation of thiophene-containing hydrazides with heterocyclic precursors. A validated approach includes:

  • Step 1 : Preparation of 4-amino-5-(thiophen-3-ylmethyl)-1,2,4-triazole-3-thiol via reaction of thiophene-3-carbaldehyde derivatives with hydrazine hydrate and carbon disulfide .
  • Step 2 : Cyclization with pyrazine derivatives under acidic or basic conditions to form the triazolo-pyrazine core .
  • Step 3 : Hydrochloride salt formation via treatment with HCl gas in ethanol .
    Key Optimization Parameters : Reaction temperature (60–80°C), solvent (DMF or THF), and stoichiometric ratios (1:1.2 for triazole:pyrazine intermediates) to maximize yield (reported up to 68%) .

Q. How is the structure of this compound confirmed post-synthesis?

Basic Research Question
Structural elucidation requires a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Peaks at δ 7.2–7.5 ppm (thiophene protons) and δ 3.8–4.2 ppm (pyrazine methylene groups) confirm substituent positioning .
  • IR Spectroscopy : Bands at 1650–1700 cm⁻¹ (C=N stretch) and 2550 cm⁻¹ (S-H in thiol intermediates pre-cyclization) .
  • Elemental Analysis : Deviation <0.3% from theoretical values for C, H, N, and S .
  • X-ray Crystallography (if crystalline): Resolves tautomeric forms and salt conformation .

Q. How can computational models predict the pharmacokinetics and drug-likeness of this compound?

Advanced Research Question
Methodology :

  • SwissADME : Input SMILES to calculate logP (lipophilicity), topological polar surface area (TPSA), and solubility. For analogs, logP ≈ 2.5–3.2 suggests moderate blood-brain barrier permeability .
  • Molecular Dynamics Simulations : Assess binding stability to target proteins (e.g., P2X7 receptors) using AMBER or GROMACS .
  • ADMET Prediction : Use QikProp (Schrödinger) to estimate CYP450 inhibition risk and hERG channel liability .
    Validation : Compare in silico results with experimental solubility (e.g., PBS buffer at pH 7.4) and microsomal stability assays .

Q. What experimental strategies address low aqueous solubility in biological assays?

Advanced Research Question
Approaches :

  • Salt Screening : Test counterions (e.g., phosphate, citrate) to improve solubility. Hydrochloride salts often enhance solubility by 2–3-fold in polar solvents .
  • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes for in vitro assays .
  • Pro-drug Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the pyrazine nitrogen without disrupting pharmacophore activity .
    Data Interpretation : Measure solubility via shake-flask method and validate with HPLC-UV (λ = 254 nm) .

Q. How can researchers analyze tautomerism in the triazolo-pyrazine core?

Advanced Research Question
Techniques :

  • Variable-Temperature NMR : Monitor chemical shift changes in DMSO-d6 (25–80°C) to detect equilibrium between 1,2,4-triazolo and alternative tautomers .
  • Theoretical Calculations : Use Gaussian09 at the B3LYP/6-31G* level to calculate relative Gibbs free energies of tautomers .
  • X-ray Diffraction : Resolve crystal structures to confirm dominant tautomeric form in solid state .
    Key Finding : For triazolo-pyrazines, the 1,2,4-triazolo form is typically favored in solution (ΔG < 2 kcal/mol) .

Q. How to design a study evaluating enzyme inhibition or receptor antagonism?

Advanced Research Question
Experimental Workflow :

Target Selection : Prioritize receptors with structural homology (e.g., P2X7, adenosine A2A) based on molecular docking (AutoDock Vina) .

Assay Development :

  • In Vitro : Radioligand binding (e.g., [3H]-A-804598 for P2X7 IC50 determination) .
  • Cellular Models : SH-SY5Y cells for neuroprotective activity (MTT assay post β-amyloid exposure) .

Data Analysis :

  • Fit dose-response curves (GraphPad Prism) to calculate IC50/EC50.
  • Compare with reference inhibitors (e.g., celecoxib for COX-2) .
    Contradictions : Note discrepancies between in silico predictions (e.g., high docking scores) and low in vitro potency, requiring SAR refinement .

Q. What are the challenges in characterizing degradation products under stability testing?

Advanced Research Question
Methodology :

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) .
  • UPLC-MS/MS : Use BEH C18 columns (1.7 µm) with 0.1% formic acid/ACN gradient to separate degradants. Monitor m/z for [M+H]+ ions .
  • Identification : Compare fragmentation patterns (MS²) with synthetic standards of suspected byproducts (e.g., triazole ring-opened analogs) .

Propiedades

IUPAC Name

3-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S.ClH/c1-4-15-7-8(1)5-9-12-13-10-6-11-2-3-14(9)10;/h1,4,7,11H,2-3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFMCQCRFNTZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CC3=CSC=C3)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803610-10-7
Record name 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-3-(3-thienylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803610-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Reactant of Route 2
3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Reactant of Route 4
3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Reactant of Route 5
3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Reactant of Route 6
3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

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